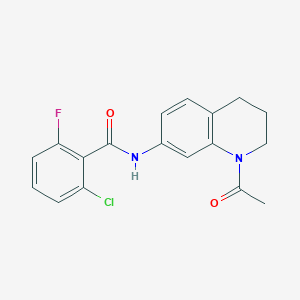

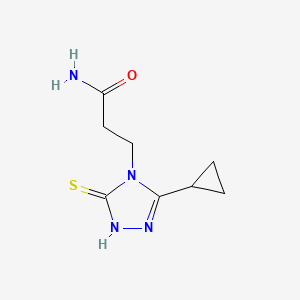

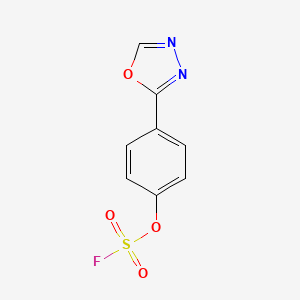

Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethylpiperidine is a chemical compound with the molecular formula C9H19N . It is also known by other names such as Norpempidine .

Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethylpiperidine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and four methyl groups attached to the 2nd and 6th carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethylpiperidine include a molecular weight of 141.2539 . A derivative, 2,2,6,6-Tetramethyl-4-piperidyl Methacrylate, has a density of 1.0±0.1 g/cm3, a boiling point of 273.0±33.0 °C at 760 mmHg, and a flash point of 118.9±25.4 °C .Scientific Research Applications

Recyclable Catalyst Systems for C-N Bond Forming

Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is relevant in the development of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These reactions involve various amines, including benzylamines and piperidine, highlighting the compound's utility in synthesizing organic compounds. Recyclable catalysts are crucial for sustainable chemistry, offering potential commercial exploitation due to their environmental and economic benefits (Kantam et al., 2013).

Antifungal Activity

Research into Piper species has identified compounds, including benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, with significant antifungal activities. These findings are critical for developing new antifungal agents that could address the growing problem of fungal resistance (Xu & Li, 2011).

Enhancing Acrylic Bone Cements

The compound has been studied for its role as an activator in the curing process of acrylic bone cements. Tertiary aromatic amines like benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can accelerate the curing process, influencing the kinetics, mechanism, and activation energy. This has implications for biomedical applications, particularly in improving the properties and reducing the toxicity of acrylic bone cements (Vázquez et al., 1998).

Role in Drug Synthesis

Functional chemical groups, including benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, are explored for their potential as lead molecules in synthesizing novel central nervous system (CNS) acting drugs. The compound's structure and functional groups position it as a valuable starting point for drug design, potentially leading to new therapeutic agents (Saganuwan, 2017).

properties

IUPAC Name |

N-benzyl-2,2,6,6-tetramethylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-15(2)10-14(11-16(3,4)18-15)17-12-13-8-6-5-7-9-13/h5-9,14,17-18H,10-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSKGHZFUXNYJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl-(6-chloropyridazin-3-yl)methanone](/img/structure/B2876553.png)

![N-(3,4-diethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2876554.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2876555.png)

![3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876558.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2876563.png)